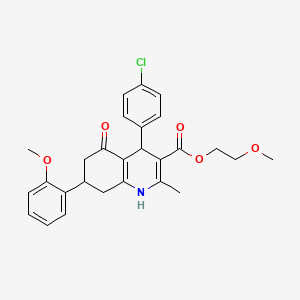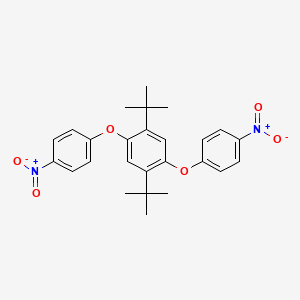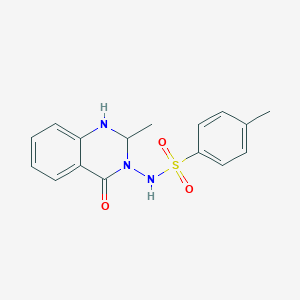![molecular formula C26H20FI2NO4 B11077752 (4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11077752.png)
(4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Z)-1-{3-Ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}methylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, fluorobenzyl, iodophenyl, and oxazol. These functional groups contribute to the compound’s reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of 4-((Z)-1-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}methylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one involves several steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reactions to form the final product. Common synthetic methods include:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds such as 3-ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid.
Coupling Reactions: The intermediate compounds undergo coupling reactions with other reagents to form the desired product.
Chemical Reactions Analysis
4-((Z)-1-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}methylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
4-((Z)-1-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}methylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions between different functional groups and biological molecules.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}methylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biological molecules, modulating their activity. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
4-((Z)-1-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}methylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one can be compared with similar compounds such as:
3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid: This compound shares similar functional groups but differs in its overall structure and reactivity.
4-fluorobenzyl cyanide: Another compound with a fluorobenzyl group, but with different functional groups and applications.
The uniqueness of 4-((Z)-1-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}methylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C26H20FI2NO4 |
|---|---|
Molecular Weight |
683.2 g/mol |
IUPAC Name |
(4Z)-4-[[3-ethoxy-4-[(3-fluorophenyl)methoxy]-5-iodophenyl]methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H20FI2NO4/c1-3-32-23-12-17(10-21(29)24(23)33-14-16-5-4-6-19(27)9-16)11-22-26(31)34-25(30-22)18-8-7-15(2)20(28)13-18/h4-13H,3,14H2,1-2H3/b22-11- |
InChI Key |
MNBWRERSSMGASB-JJFYIABZSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)I)OCC4=CC(=CC=C4)F |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)I)OCC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


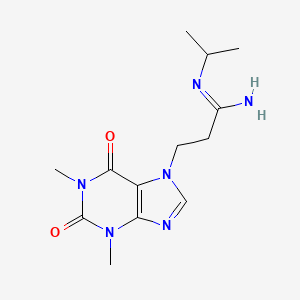

![3-nitro-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11077678.png)
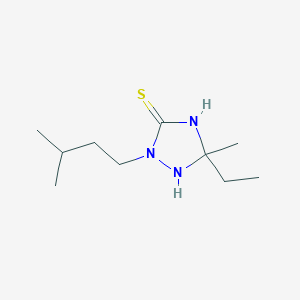
![4-(2,4-dichlorophenyl)-7,7-dimethyl-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11077710.png)
![methyl 11-(4-fluorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11077712.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11077718.png)
![(3Z)-4-[(6-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one](/img/structure/B11077719.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11077731.png)
![2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide](/img/structure/B11077738.png)
![2-Ethoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-methylpropanoate](/img/structure/B11077743.png)
